molecular formula C25H31BrN2O2S B13760624 Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide CAS No. 26058-51-5

Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide

Cat. No.: B13760624
CAS No.: 26058-51-5
M. Wt: 503.5 g/mol
InChI Key: CUHZJLGLMGNJRB-UHFFFAOYSA-M
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Description

Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide is a complex organic compound with a unique structure that includes both ammonium and bromide ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide typically involves the alkylation of amines. This process can be challenging due to the tendency of amines to undergo multiple alkylations, leading to a mixture of products . The reaction generally involves the use of an alkyl halide, such as methyl iodide, in the presence of a base to form the quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of phase-transfer catalysts can enhance the efficiency of these reactions by facilitating the transfer of reactants between different phases .

Chemical Reactions Analysis

Types of Reactions

Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different ammonium salts, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide exerts its effects involves interactions with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions . Additionally, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its combination of a thienyl group and a mandelamido moiety distinguishes it from other quaternary ammonium compounds .

Properties

CAS No.

26058-51-5

Molecular Formula

C25H31BrN2O2S

Molecular Weight

503.5 g/mol

IUPAC Name

2-[(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)-methylamino]ethyl-dimethyl-(2-phenylethyl)azanium;bromide

InChI

InChI=1S/C25H31N2O2S.BrH/c1-26(17-19-27(2,3)18-16-21-11-6-4-7-12-21)24(28)25(29,23-15-10-20-30-23)22-13-8-5-9-14-22;/h4-15,20,29H,16-19H2,1-3H3;1H/q+1;/p-1

InChI Key

CUHZJLGLMGNJRB-UHFFFAOYSA-M

Canonical SMILES

CN(CC[N+](C)(C)CCC1=CC=CC=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-]

Origin of Product

United States

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